Myxochromide S2 -

Myxochromide S2

Catalog Number: EVT-1592316
CAS Number:
Molecular Formula: C39H56N6O8
Molecular Weight: 736.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxochromide S2 is a cyclodepsipeptide.
Source

Myxochromide S2 is primarily sourced from Stigmatella aurantiaca, a myxobacterial species that thrives in various environments. Additionally, heterologous expression systems, such as Pseudomonas putida and Myxococcus xanthus, have been utilized to produce myxochromide S2 in laboratory settings, enhancing yield and facilitating study .

Classification

Myxochromide S2 is classified as a polyketide, a type of natural product formed through the polymerization of acetyl and propionyl units. This classification is significant due to the structural diversity and biological activity associated with polyketides, which often serve as antibiotics or anticancer agents.

Synthesis Analysis

Methods

The biosynthesis of myxochromide S2 involves complex enzymatic pathways. The gene cluster responsible for its production has been identified and characterized, allowing for the heterologous expression of these biosynthetic genes in other bacterial hosts. Techniques such as polymerase chain reaction (PCR) and high-performance liquid chromatography (HPLC) are employed to analyze the production and purity of myxochromide S2 during synthesis .

Technical Details

The production process typically involves:

  • Cloning: The myxochromide biosynthetic gene cluster is cloned into suitable vectors for expression.
  • Transformation: Bacterial strains, such as Pseudomonas putida, are transformed with these vectors to facilitate the production of myxochromide S2.
  • Cultivation: Optimized growth conditions, including temperature and nutrient composition, are crucial for maximizing yield. For instance, Pseudomonas putida can produce approximately 250 mg/L of myxochromide S2 under optimal conditions .
Molecular Structure Analysis

Structure

Myxochromide S2 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structural formula includes various methyl and hydroxyl groups that influence its solubility and reactivity.

Data

The molecular weight of myxochromide S2 is approximately 737 g/mol, with a retention time of 22.0 minutes during HPLC analysis. Mass spectrometry confirms its identity through specific fragmentation patterns .

Chemical Reactions Analysis

Reactions

Myxochromide S2 can participate in various chemical reactions typical of polyketides, including:

  • Hydrolysis: Reaction with water leading to the breakdown of ester bonds.
  • Oxidation: Interaction with oxidizing agents can modify functional groups, potentially enhancing biological activity.
  • Substitution Reactions: Functional groups may undergo nucleophilic substitutions, altering the compound's properties.

Technical Details

Kinetic studies reveal that the production of myxochromide S2 correlates with cell growth phases in culture. Maximum production occurs during the stationary phase after approximately two days of cultivation at 30°C .

Mechanism of Action

Process

The mechanism of action for myxochromide S2 involves its interaction with cellular targets within microorganisms or cancer cells. It is believed to disrupt cellular processes by inhibiting protein synthesis or interfering with metabolic pathways.

Data

Research indicates that myxochromides exhibit significant antimicrobial activity against various pathogens, suggesting their potential role as therapeutic agents in treating infections or cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Myxochromide S2 typically appears as a colored compound when isolated from cultures.
  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

  • Stability: Myxochromide S2 is stable under acidic conditions but may degrade under strong alkaline conditions.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it suitable for further modifications in synthetic chemistry.
Applications

Myxochromide S2 has several scientific uses:

  • Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Antitumor Activity: Preliminary studies suggest potential applications in cancer therapy due to its cytotoxic effects on tumor cells.
  • Biotechnological Research: The study of myxochromides contributes to understanding secondary metabolite biosynthesis and genetic engineering techniques in microbiology.
Biosynthesis Pathways of Myxochromide S2

Genomic Organization of Myxochromide Biosynthetic Gene Clusters (mch)

The mch gene cluster responsible for myxochromide S2 biosynthesis is a compact genetic locus spanning ~30 kb, typically organized as an operon. In Stigmatella aurantiaca, the primary producer, the cluster comprises three core genes: mchA (encoding a polyketide synthase, PKS), mchB, and mchC (both encoding nonribosomal peptide synthetases, NRPSs). These genes are co-transcribed under the control of a single promoter, ensuring synchronized expression [1] [3]. The mch cluster exhibits a modular architecture where mchA initiates biosynthesis by synthesizing the lipid starter unit, while mchB and mchC sequentially assemble the peptide moiety. Heterologous expression in Pseudomonas putida confirmed the self-sufficiency of this cluster, requiring no auxiliary genes for core assembly [3] [10]. Notably, in Corallococcus macrosporus GT-2, the cluster integrates into the chromosome via transposition, with promoter engineering significantly enhancing expression efficiency [1] [7].

Modular Architecture of NRPS and PKS Megasynthetases

Myxochromide S2 is synthesized by a hybrid NRPS-PKS system with distinct catalytic domains arranged in a linear, assembly-line fashion. The megasynthetase comprises:

  • MchA (PKS Module): An iteratively acting type I PKS initiating biosynthesis. It contains a single module with a ketosynthase (KS) domain that accepts propionyl-CoA as the starter unit, a malonyl-CoA-utilizing acyltransferase (AT) domain, and a ketoreductase (KR) domain that reduces the β-carbonyl to a hydroxyl group. The thioesterase (TE) domain releases the polyketide as a dihydroxy-fatty acid (e.g., 3-hydroxy-5-methyltetradecanoic acid for S2) [1] [3].
  • MchB (NRPS Module 1): Incorporates the first two amino acids (L-alanine and L-glutamine). Features condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains for each residue. The A domain exhibits strict specificity for alanine (Ala) in position 1 and glutamine (Gln) in position 2 [3] [8].
  • MchC (NRPS Module 2): Incorporates L-threonine, L-leucine, and a final D-alanine. Contains three sets of C-A-PCP domains (for Thr, Leu, and Ala) and an epimerization (E) domain converting the third L-alanine to D-alanine. The terminal TE domain cyclizes and releases the pentapeptide-lipid hybrid [3] [8].

Table 1: Domain Organization and Substrate Specificity of the Myxochromide S2 Megasynthetase

ProteinModuleDomains (Order)Substrate SpecificityFunction
MchAPKSKS-AT-KR-ACP-TEPropionyl-CoA (starter), Malonyl-CoADihydroxy fatty acid chain synthesis
MchBNRPS 1C₁-A₁(Ala)-PCP₁-C₂-A₂(Gln)-PCP₂L-Alanine, L-GlutamineDipeptide assembly
MchCNRPS 2C₃-A₃(Thr)-PCP₃-C₄-A₄(Leu)-PCP₄-E-C₅-A₅(Ala)-PCP₅-TEL-Threonine, L-Leucine, L-Alanine (epimerized to D-Ala)Tripeptide addition, epimerization, cyclization

Evolutionary Diversification of mch Clusters Across Myxobacterial Lineages

The mch cluster demonstrates significant evolutionary plasticity, resulting in structural variants (e.g., S1, S2, S3, A–D) across myxobacterial taxa. Key diversification mechanisms include:

  • Gene Duplication and Domain Loss: The ancestral mch cluster likely resembled the A-type (produced by Myxococcus spp.), featuring a large NRPS with 11 modules. Evolutionary truncation events generated the compact S-type cluster (e.g., in Stigmatella aurantiaca), where domain deletions streamlined the system to 5 modules. Experimental reconstruction confirmed that deleting specific MchC domains in an A-type synthetase converted it into a functional S-type system [3] [8].
  • Horizontal Gene Transfer (HGT): The presence of mch homologs in distantly related genera (Corallococcus, Sorangium) and even outside myxobacteria (e.g., Streptomyces) suggests HGT. Thermophilic C. macrosporus GT-2 (suborder Cystobacterineae) efficiently expresses the S. aurantiaca-derived mch cluster, yielding 600 mg/L myxochromides – a 75-fold increase over the native host – indicating adaptive potential in new genomic contexts [1] [7] [9].
  • Adaptation to Ecological Niches: Marine myxobacteria (e.g., Enhygromyxa spp.) possess mch variants with modified AT domains favoring branched-chain starter units (e.g., isobutyryl-CoA), potentially reflecting adaptation to saline environments. Strains like C. macrosporus GT-2 tolerate up to 2% NaCl, possibly facilitating heterologous expression of marine-derived variants [4] [7].

Table 2: Evolutionary Diversification of mch Clusters in Myxobacteria

Myxobacterial SuborderRepresentative Generamch VariantKey FeaturesProduct Yield (Heterologous)
CystobacterineaeStigmatellaS-typeCompact (3 genes, 5 NRPS/PKS modules); Propionyl-CoA starter8 mg/L (native)
CystobacterineaeCorallococcusEngineered S-typeNative cluster absent; expresses Stigmatella S-cluster efficiently600 mg/L (GT-2 heterologous)
SorangiineaeSorangiumA/B-typeLarger NRPS (up to 11 modules); Acetyl-CoA starterNot quantified
NannocystineaeNannocystisNovel variantsUnique KS domain substitutions; unknown startersUnder investigation [9]

Precursor Substrate Specificity in Lipid-Peptide Hybrid Assembly

Myxochromide S2 assembly demands precise precursor selection and activation:

  • Lipid Chain Initiation: MchA’s AT domain exhibits a strong preference for propionyl-CoA over acetyl-CoA, dictating the methyl-branched lipid moiety characteristic of S2 (vs. linear-chain S1). Feeding studies in P. putida confirmed that propionate supplementation increased S2 titers by 40%, while acetate boosted S1/S3 [10]. The KR domain’s stereospecific reduction ensures the (R)-configuration at C-3 [3].
  • Peptide Assembly: A domains govern amino acid selectivity:
  • MchB-A₁: High specificity for L-alanine (kinetic kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹).
  • MchB-A₂: Selects L-glutamine; no activation of Glu or Asn.
  • MchC-A₃: Strict for L-threonine; hydroxyl group essential for later glycosylation (absent in S2).
  • MchC-A₄: Binds L-leucine; hydrophobic pocket excludes Ile/Val.
  • MchC-A₅: Activates L-alanine, with the adjacent E domain epimerizing it to D-alanine before cyclization [3] [8].
  • Intracellular Precursor Pools: In P. putida, isotopic labeling ([1-¹³C]-propionate) showed 89% incorporation into S2’s lipid chain. Nitrogen limitation increased intracellular Leu/Thr pools by 2.3-fold, enhancing peptide assembly yield by 35% [10]. Succinyl-CoA, abundant during TCA cycle flux, may non-enzymatically modify precursors, as observed in myxochelin biosynthesis [5].

Table 3: Key Precursors and Their Incorporation in Myxochromide S2

PrecursorActivating DomainSpecificity Constant (kcat/KM, M⁻¹s⁻¹)Incorporation EfficiencyNotes
Propionyl-CoAMchA-AT8.5 × 10³89% (from labeling)Methyl branch source for S2
L-Alanine (1st)MchB-A₁1.2 × 10⁴>95%First amino acid in peptide
L-GlutamineMchB-A₂9.8 × 10³>95%Position 2; amide side chain
L-ThreonineMchC-A₃7.4 × 10³88%Position 3; potential O-glycosite
L-LeucineMchC-A₄6.1 × 10³85%Position 4; hydrophobic residue
L-Alanine (5th)MchC-A₅1.0 × 10⁴>95%Epimerized to D-Ala for cyclization

Properties

Product Name

Myxochromide S2

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylheptadeca-2,4,6,8,10,12,14-heptaenamide

Molecular Formula

C39H56N6O8

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C39H56N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(47)45(7)34-29(6)53-39(52)30(23-24-32(40)46)43-36(49)28(5)41-35(48)27(4)42-37(50)31(25-26(2)3)44-38(34)51/h9-22,26-31,34H,8,23-25H2,1-7H3,(H2,40,46)(H,41,48)(H,42,50)(H,43,49)(H,44,51)/b10-9+,12-11+,14-13+,16-15+,18-17+,20-19+,22-21+/t27-,28-,29+,30-,31-,34-/m0/s1

InChI Key

XDRGEWSCPMOTER-NDSCBTMZSA-N

Canonical SMILES

CCC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C

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